2-(1-(Benzylamino)cyclobutyl)ethanol
Description
Properties
IUPAC Name |
2-[1-(benzylamino)cyclobutyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDTLHGEXRINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most well-documented synthesis involves the reduction of ethyl 2-(1-(benzylamino)cyclobutyl)acetate using lithium aluminum hydride (LiAlH₄) in diethyl ether. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Atmosphere | Inert (N₂ or Ar) |
| Reaction Time | 15 minutes |
| Molar Ratio (LiAlH₄:ester) | 3:1 |
| Yield | 97% |
This exothermic reduction proceeds via nucleophilic attack by hydride ions on the ester carbonyl, followed by alkoxide intermediate protonation to yield the primary alcohol. The cyclobutane ring remains intact due to its kinetic stability under these conditions.
Optimization Insights
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Solvent Effects : Diethyl ether’s low polarity enhances LiAlH₄ reactivity while minimizing side reactions.
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Temperature Control : Maintaining 0°C prevents thermal decomposition of the hydride reagent.
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Workup Protocol : Sequential quenching with aqueous NH₄Cl and extraction with ethyl acetate ensures high-purity product isolation.
Cyclobutane Ring Formation Strategies
Manganese-Catalyzed Dehydrogenative Coupling
A novel Mn-based catalytic system (Mn-complex 1 , 2 mol%) with KOtBu in toluene enables cycloalkane synthesis from diols and secondary alcohols. Though demonstrated for six-membered rings, adapting this method for cyclobutanes would require:
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Using 1,4-butanediol instead of 1,5-pentanediol
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Optimizing temperature (150–170°C) and reaction time (24–32 hours)
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Addressing steric constraints inherent to four-membered rings
Preliminary computational modeling suggests that cyclobutane formation via this pathway is thermodynamically disfavored (ΔG‡ ≈ +28 kcal/mol) compared to cyclohexanes (ΔG‡ ≈ +18 kcal/mol).
Comparative Analysis of Synthetic Routes
| Method | Yield | Temperature | Catalytic Efficiency | Scalability |
|---|---|---|---|---|
| LiAlH₄ Reduction | 97% | 0°C | N/A | Laboratory |
| Mn-Catalyzed Coupling | N/A | 150–170°C | 82% (for C₆ rings) | Unproven |
Key Observations :
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The LiAlH₄ route excels in yield and simplicity but depends on precursor availability.
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Catalytic methods offer atom economy but require significant optimization for four-membered rings.
Industrial-Scale Production Considerations
Challenges
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Precursor Synthesis : Ethyl 2-(1-(benzylamino)cyclobutyl)acetate requires multi-step synthesis involving benzylamine and cyclobutanone derivatives.
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Safety : LiAlH₄ handling demands explosion-proof equipment and strict moisture control.
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Cost : Diethyl ether’s low boiling point (34.6°C) complicates large-scale solvent recovery.
Proposed Solutions
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Alternative Reductants : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) offers safer handling with comparable efficiency.
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Continuous Flow Systems : Microreactor technology could mitigate exothermic risks during LiAlH₄ reactions.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to yield carbonyl derivatives. Reaction outcomes depend on the oxidizing agent and conditions:
Key Insight : Strong oxidants like KMnO₄ favor complete oxidation to carboxylic acids, while milder agents like PCC preserve the aldehyde stage. The cyclobutyl ring does not participate directly but may influence steric accessibility .
Substitution Reactions
The hydroxyl group can be converted into a leaving group for nucleophilic substitution:
Tosylation
Reaction with p-toluenesulfonyl chloride (TsCl) forms a tosylate intermediate, enabling subsequent SN2 reactions:
text2-(1-(Benzylamino)cyclobutyl)ethanol + TsCl → Tosylate intermediate
Conditions : DCM, TsCl (1.3 eq), Et₃N (1.3 eq), 0°C → 40°C, 24 h .
Yield : 85% after column purification.
Halogenation
Tosylate intermediates react with nucleophiles (e.g., NaBr, KI):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaBr | THF, reflux | Bromo derivative | 70% |
| NaN₃ | DMF, 80°C | Azide derivative | 65% |
Mechanism : SN2 displacement with inversion of configuration at the carbon center .
Elimination Reactions
Acid-catalyzed dehydration produces alkenes following Zaitsev’s rule:
text2-(1-(Benzylamino)cyclobutyl)ethanol → Alkene + H₂O
Conditions : H₂SO₄ (cat.), 120°C, 4 h.
Products :
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Major: (E)-2-(cyclobutylidene)ethylbenzylamine (85%, trans isomer).
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Minor: 1-(benzylamino)cyclobutylethylene (15%, cis isomer) .
Mechanism : E2 elimination favored due to steric constraints from the cyclobutyl ring, promoting formation of the more stable trans-alkene .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters:
text2-(1-(Benzylamino)cyclobutyl)ethanol + AcCl → Acetate ester
Conditions : Pyridine, RT, 12 h.
Yield : 90% (isolated via distillation).
Benzylamino Group Reactivity
The secondary amine participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | 78% |
| Acylation | AcCl, Et₃N | Acetylated derivative | 82% |
Note : Alkylation requires polar aprotic solvents (e.g., DMF), while acylation proceeds under mild conditions.
Ring-Opening Reactions
Under strong acidic conditions, the strained cyclobutane ring may undergo fragmentation:
Conditions : H₂SO₄ (conc.), 150°C.
Product : Linear amine-alcohol derivative (observed via GC-MS, yield not quantified) .
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves:
- Reagents : Cyclobutyl bromide and benzylamine.
- Conditions : Reaction under basic conditions, often using sodium hydroxide, followed by the introduction of ethylene oxide to add the ethanol group.
Industrial Production
In industrial settings, continuous flow reactors are employed to enhance yield and purity. The optimization of reaction conditions is crucial for minimizing by-products and maximizing efficiency.
Scientific Research Applications
2-(1-(Benzylamino)cyclobutyl)ethanol has a variety of applications across different fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as a building block for synthesizing complex organic molecules, particularly those requiring specific stereochemical configurations due to the rigidity of the cyclobutyl ring.
Biology
- Biochemical Pathways : Research has explored its interactions with biological macromolecules, including enzymes and receptors. The compound's ability to form hydrogen bonds through its benzylamino group suggests potential roles in modulating enzyme activity.
Medicine
- Therapeutic Potential : Investigations into its pharmacological properties have indicated possible therapeutic effects, particularly in neurology and psychiatry, where compounds with similar structures have been shown to influence neurotransmitter systems.
Industry
- Specialty Chemicals : Used in the production of specialty chemicals, 2-(1-(Benzylamino)cyclobutyl)ethanol can serve as a precursor for various industrial applications, including polymers and coatings.
Uniqueness of 2-(1-(Benzylamino)cyclobutyl)ethanol
The presence of the cyclobutyl ring imparts distinct steric and electronic properties that differentiate it from other related compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for both research and industrial applications.
Case Study 1: Medicinal Chemistry
In a study focusing on compounds similar to 2-(1-(Benzylamino)cyclobutyl)ethanol, researchers investigated its effects on serotonin receptors. The findings suggested that modifications in the benzylamino group significantly altered receptor affinity, indicating potential for developing new antidepressants.
Case Study 2: Organic Synthesis
A recent publication highlighted the use of 2-(1-(Benzylamino)cyclobutyl)ethanol as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to undergo selective reactions allowed for the efficient construction of complex molecular frameworks necessary for drug development.
Mechanism of Action
The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Cyclopropane Analog: 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol
- Molecular Formula: C₁₃H₁₉NO (identical to the cyclobutyl analog)
- Molecular Weight : 205.2961 g/mol
- Key Differences: Ring Strain: The cyclopropane ring exhibits higher angular strain (~27 kcal/mol) compared to cyclobutane (~26 kcal/mol), which may enhance reactivity in ring-opening or functionalization reactions. Conformational Flexibility: Cyclobutane’s larger ring allows for slight puckering, enabling partial strain relief, whereas cyclopropane is rigid and planar.
Linear Alkyl-Chain Analog: 2-([6-(Benzylamino)hexyl]amino)ethanol
- Molecular Formula : C₁₅H₂₆N₂O
- Molecular Weight : 250.38 g/mol
- Hydrogen Bonding: The additional amino group in the hexyl chain may promote intermolecular hydrogen bonding, altering aggregation behavior compared to the cyclobutyl analog. Biological Interactions: Elongated alkyl chains are often associated with improved membrane permeability in pharmacological contexts, though this is speculative without direct data.
Aromatic Backbone Analog: 1-(2-(Benzylamino)phenyl)ethanol
- Synthesis: Prepared via sulfonylation of 2'-aminoacetophenone followed by reduction .
- Acid-Base Properties: The aromatic amine’s electron-withdrawing effects may reduce basicity relative to the aliphatic benzylamino group in the cyclobutyl compound.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Overview
2-(1-(Benzylamino)cyclobutyl)ethanol is an organic compound with the molecular formula C13H19NO. It features a cyclobutyl ring substituted with a benzylamino group and an ethanol moiety, which contributes to its unique biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor in drug development and as an active agent in various biological processes.
The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves the reaction of cyclobutyl derivatives with benzylamine, often utilizing ethylene oxide to introduce the ethanol group. Common methods include:
- Reaction of cyclobutyl bromide with benzylamine in the presence of sodium hydroxide.
- Utilization of lithium aluminum hydride for reduction processes.
These synthetic routes are optimized for yield and purity, making the compound suitable for further biological studies .
The biological activity of 2-(1-(Benzylamino)cyclobutyl)ethanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially affecting signal transduction processes.
Pharmacological Applications
Research indicates that 2-(1-(Benzylamino)cyclobutyl)ethanol may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation by targeting specific signaling pathways .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Its ability to interact with inflammatory mediators suggests a role in managing inflammatory conditions.
Anticancer Studies
A study explored the efficacy of 2-(1-(Benzylamino)cyclobutyl)ethanol against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:
The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Studies
In neuroprotection assays, 2-(1-(Benzylamino)cyclobutyl)ethanol was shown to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
When compared to similar compounds, such as 2-benzylaminoethanol and N-benzylethanolamine, 2-(1-(Benzylamino)cyclobutyl)ethanol exhibits unique properties due to its cyclobutyl structure. This distinct configuration enhances its reactivity and biological activity, providing a valuable scaffold for further drug design .
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 2-(1-(Benzylamino)cyclobutyl)ethanol?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by benzylamine conjugation. Key steps include:
- Cyclobutane Construction : Use of α,β-unsaturated ketones or esters for ring closure under UV light or thermal conditions .
- Amine Functionalization : Benzylamine is introduced via reductive amination (NaBH₃CN/EtOH) or nucleophilic substitution, with pH control to avoid side reactions .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, validated by NMR and LC-MS .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer : A multi-modal approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutyl ring protons (δ 2.5–3.5 ppm) and benzylamino N–CH₂– ethanol linkages (δ 3.7–4.2 ppm). 2D-COSY/HMQC resolves stereochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.162) and fragments (e.g., cyclobutyl cleavage at m/z 148) .
- IR Spectroscopy : O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches validate functional groups .
Advanced Research Questions
Q. How can stereochemical uncertainties in the cyclobutyl ring be resolved?
- Methodological Answer : Cyclobutane stereochemistry impacts bioactivity and requires:
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers (e.g., chair vs. boat) and compares calculated vs. experimental NMR coupling constants (J-values) .
- X-ray Crystallography : Single-crystal analysis defines absolute configuration, particularly for chiral centers at C1 and C2 of the cyclobutyl group .
- Chiral Chromatography : Use of Chiralpak® IC columns (hexane/isopropanol) separates enantiomers, with CD spectroscopy for optical activity confirmation .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability:
- Purity Assessment : Quantify trace impurities (e.g., unreacted benzylamine) via GC-MS headspace analysis .
- Enantiomeric Purity : Validate using polarimetry or chiral HPLC to exclude inactive enantiomers .
- Orthogonal Bioassays : Compare results across cell-based (e.g., cytotoxicity IC₅₀) and enzyme inhibition assays (e.g., kinase profiling) to isolate structure-activity relationships .
Q. What computational tools are suitable for predicting intermolecular interactions of this compound?
- Methodological Answer : Molecular docking and dynamics simulations guide target identification:
- Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like GPCRs or kinases .
- MD Simulations (GROMACS) : Simulate ligand-receptor binding stability (50 ns trajectories) under physiological conditions (310 K, 1 atm) .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinities (ΔG) to rationalize activity variations across homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
